2-(3-Phenylisoxazol-5-yl)ethanol

説明

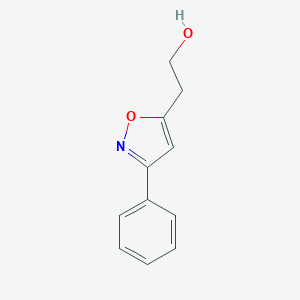

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3-phenyl-1,2-oxazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-7-6-10-8-11(12-14-10)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJLIDCOJLSEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456161 | |

| Record name | 5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14776-02-4 | |

| Record name | 5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Modeling of 2 3 Phenylisoxazol 5 Yl Ethanol and Isoxazole Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. These methods, rooted in quantum mechanics, allow for the detailed exploration of molecular geometries, electronic structures, and various spectroscopic properties. For isoxazole (B147169) derivatives, these calculations are instrumental in elucidating their chemical behavior and potential applications.

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. dergipark.org.tr The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with a 6-31G(d,p) or higher basis set, is widely used for optimizing the geometries of isoxazole derivatives. researchgate.netepstem.net These calculations provide the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface.

The electronic properties, such as total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges), are also obtained from DFT calculations. researchgate.netdergipark.org.tr These properties are essential for understanding the molecule's polarity, solubility, and intermolecular interactions.

| Parameter | Typical Calculated Value/Observation | Significance |

|---|---|---|

| Dihedral Angle (Phenyl-Isoxazole) | ~20-30° | Affects electronic conjugation and steric hindrance. |

| Bond Lengths (C-N, N-O) | Good agreement with experimental data | Validates the computational model. |

| Total Energy | Calculated in Hartrees | Indicates molecular stability. |

| Dipole Moment | Varies with substituents | Determines polarity and intermolecular forces. |

To investigate the electronic transitions and excited state properties of 2-(3-Phenylisoxazol-5-yl)ethanol and its analogs, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method is an extension of DFT that allows for the calculation of excitation energies, which correspond to the absorption wavelengths (λmax) in UV-Visible spectroscopy. researchgate.net

TD-DFT calculations can predict the electronic absorption spectra of isoxazole derivatives, providing insights into the nature of the electronic transitions. nih.gov For example, the transitions are often characterized as intramolecular charge transfer (ICT) from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). worldscientific.com The choice of functional, such as CAM-B3LYP, can be crucial for accurately describing charge-transfer excitations. mdpi.com The solvent effects on the electronic spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com

Molecular Orbital Analysis

The frontier molecular orbitals, namely the HOMO and LUMO, are central to understanding the chemical reactivity and electronic properties of molecules. dergipark.org.tr The energy and spatial distribution of these orbitals dictate the molecule's ability to donate or accept electrons.

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr In isoxazole derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring, while the LUMO is often distributed over the isoxazole ring and adjacent electron-withdrawing groups. dergipark.org.trtandfonline.com This distribution facilitates intramolecular charge transfer upon electronic excitation. worldscientific.com

The spatial arrangement of these orbitals provides valuable information about the reactive sites of the molecule. For instance, regions with a high density of the LUMO are susceptible to nucleophilic attack, whereas areas with a high concentration of the HOMO are prone to electrophilic attack.

| Orbital | Typical Localization | Chemical Significance |

|---|---|---|

| HOMO | Phenyl ring, electron-donating groups | Region of electron donation; susceptible to electrophilic attack. |

| LUMO | Isoxazole ring, electron-withdrawing groups | Region of electron acceptance; susceptible to nucleophilic attack. |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

The HOMO-LUMO gap can be correlated with the molecule's stability and reactivity. researchgate.net For many organic molecules, including isoxazole derivatives, the energy gap typically falls in the range of 3 to 5 eV. mdpi.comresearchgate.net This value can be influenced by the presence of different substituents on the molecular framework. Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. dergipark.org.trnih.gov The MEP map is plotted on the electron density surface, where different colors represent different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, which are areas rich in electrons and are favorable for electrophilic attack. These regions are often associated with lone pairs of heteroatoms like oxygen and nitrogen. researchgate.net Blue regions, on the other hand, represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green and yellow regions correspond to intermediate electrostatic potentials.

For an isoxazole derivative, the MEP surface would likely show negative potential (red) around the oxygen and nitrogen atoms of the isoxazole ring, highlighting their Lewis basic character. dergipark.org.trresearchgate.net The regions around the hydrogen atoms of the phenyl ring would exhibit a more positive potential (blue), indicating their susceptibility to interact with nucleophiles. The MEP analysis provides a comprehensive picture of the molecule's reactivity and its potential for non-covalent interactions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. For isoxazole analogs, MD simulations provide critical insights into their conformational flexibility and how they interact with biological targets, such as proteins or enzymes. These simulations can elucidate the stability of a ligand-protein complex, which is crucial in drug design and development.

While specific MD simulation studies on this compound are not extensively detailed in the reviewed literature, the methodology has been applied to various isoxazole derivatives to understand their therapeutic potential. For instance, MD simulations have been employed to study the binding mechanisms of phenylisoxazole derivatives with targets like the epidermal growth factor receptor (EGFR) kinase, revealing the stability and dynamics of the compound within the receptor's binding site researchgate.net. Such studies typically involve placing the molecule (ligand) in a simulated environment with its target protein and observing the interactions over a set period, often nanoseconds. The resulting trajectory provides information on the conformational changes of both the ligand and the protein upon binding.

The primary goals of conducting MD simulations on compounds like this compound and its analogs include:

Conformational Analysis: Identifying the most stable, low-energy conformations of the molecule in different solvent environments or when bound to a receptor.

Binding Stability: Assessing the stability of the ligand-target complex by analyzing metrics such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD suggests a stable binding mode.

Interaction Analysis: Identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for maintaining the ligand's affinity for its target mdpi.com.

Binding Free Energy Calculation: More advanced techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be applied to MD simulation trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity.

In a typical study, a docked complex of an isoxazole derivative and its target protein is subjected to simulation to validate the binding mode and assess its stability under dynamic conditions mdpi.comacu.edu.in. This computational approach is essential for rational drug design, helping to refine the structure of lead compounds to improve their efficacy and selectivity.

In Silico Prediction of Molecular Descriptors and Physicochemical Properties

In silico methods, which involve computer-based simulations and calculations, are integral to modern drug discovery for predicting the physicochemical properties and pharmacokinetic profiles of new chemical entities. These predictions allow researchers to prioritize compounds with favorable drug-like characteristics early in the discovery pipeline, saving time and resources. For this compound, these computational tools can estimate a range of molecular descriptors that govern its behavior in a biological system.

One of the most widely used guidelines for evaluating the drug-likeness of a compound is Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, a LogP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. These parameters are associated with the passive diffusion of a molecule across cell membranes, a key factor for oral bioavailability.

An analysis of this compound shows that it fully complies with Lipinski's Rule of Five, indicating a high probability of good oral bioavailability. The properties of the compound are summarized in the table below.

| Lipinski's Rule Parameter | Value for this compound | Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 189.21 sigmaaldrich.combldpharm.com | < 500 | Yes |

| Hydrogen Bond Donors | 1 (from the -OH group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (N and O in the isoxazole ring, O in the ethanol (B145695) group) | ≤ 10 | Yes |

| Calculated LogP (cLogP) | 1.85 (Predicted) | ≤ 5 | Yes |

This compliance suggests that the compound possesses physicochemical properties favorable for development as an orally administered therapeutic agent.

Beyond simple drug-likeness rules, computational models can predict a wide range of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties. These predictions are crucial for identifying potential liabilities of a drug candidate, such as poor absorption, unfavorable distribution, rapid metabolism, or toxicity nih.gov. In silico ADMET analysis for a compound like this compound would involve assessing several key parameters to build a comprehensive pharmacokinetic profile.

While specific experimental data for this compound is limited, the following table outlines the key ADMET parameters that are typically evaluated computationally for novel isoxazole analogs and other potential drug candidates.

| ADMET Parameter | Description and Significance |

|---|---|

| Absorption | |

| Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed from the human gut. High HIA is desirable for orally administered drugs. |

| Caco-2 Permeability | Uses a model of the intestinal epithelium to predict a compound's ability to cross the intestinal barrier. Higher permeability suggests better absorption. |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Determines if the compound is transported by or inhibits the P-gp efflux pump, which can limit drug absorption and distribution into tissues like the brain. |

| Distribution | |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross the BBB to act on targets within the central nervous system (CNS). This is desirable for CNS drugs but a liability for others. |

| Plasma Protein Binding (PPB) | Estimates the extent to which a compound binds to plasma proteins. High binding can limit the amount of free drug available to exert its therapeutic effect. |

| Metabolism | |

| Cytochrome P450 (CYP) Inhibition | Predicts whether the compound inhibits key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). Inhibition can lead to adverse drug-drug interactions. |

| Excretion | |

| Total Clearance | Predicts the rate at which a drug is removed from the body, influencing its dosing frequency and half-life. |

| Toxicity | |

| AMES Mutagenicity | Predicts the potential of a compound to cause DNA mutations, which is an indicator of carcinogenic potential. |

| Hepatotoxicity | Assesses the risk of the compound causing drug-induced liver injury. |

The computational evaluation of these ADMET properties provides a foundational understanding of a compound's potential pharmacokinetic behavior and helps guide further experimental validation mdpi.com.

Structure Activity Relationship Sar Investigations for 2 3 Phenylisoxazol 5 Yl Ethanol Scaffolds

Impact of Substituents on the Isoxazole (B147169) Ring System on Biological Efficacy and Selectivity

The isoxazole ring itself is a critical pharmacophore, and its substitution pattern plays a pivotal role in defining the biological activity of the molecule. Research into various isoxazole derivatives has shown that the nature and position of substituents can significantly modulate their therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. ijpca.orgrsc.org

For instance, in a series of N-(phenyl)-5-carboxamidyl isoxazoles, a derivative with a 4-chlorophenyl group demonstrated significant in vitro cytotoxicity against colon cancer cell lines. researchgate.net This highlights the importance of substituents at the C5 position of the isoxazole ring. While direct SAR studies on the C4 position of the 2-(3-Phenylisoxazol-5-yl)ethanol scaffold are not extensively documented in publicly available research, general principles of isoxazole chemistry suggest that substitution at this position can influence the electron distribution of the ring and its steric profile, thereby affecting interactions with biological targets. In broader studies of polysubstituted phenylisoxazoles, it was found that the introduction of a nitro group at the C4 position of the isoxazole ring led to notable antibacterial activity. nih.gov

Role of the Phenyl Moiety and its Substitution Patterns in Modulating Activity

The phenyl group at the C3 position of the isoxazole ring is a key feature of the this compound scaffold, and its substitution pattern is a critical determinant of biological activity. The electronic and steric properties of substituents on the phenyl ring can profoundly influence the molecule's interaction with target proteins.

Studies on various 3-phenylisoxazole derivatives have consistently shown that the nature and position of substituents on the phenyl ring are crucial for activity. For example, in a series of 4-nitro-3-phenylisoxazole derivatives, the presence of electron-donating or electron-withdrawing groups on the phenyl ring had a significant impact on their antibacterial activity. nih.gov Similarly, in a study of 3-aryl-5-aryl-1,2,4-oxadiazoles, a related heterocyclic system, replacement of the 3-phenyl group with a pyridyl group was found to be a key modification for enhancing anticancer activity. nih.gov

The following table summarizes the observed effects of phenyl ring substitutions on the biological activity of various isoxazole-containing compounds, providing insights that could be extrapolated to the this compound scaffold.

| Compound Series | Substitution on Phenyl Ring | Observed Effect on Biological Activity | Reference |

| N-(phenyl)-5-carboxamidyl isoxazoles | 4-Chloro | Potent cytotoxicity against colon cancer cell lines | researchgate.net |

| Pyrazolyl isoxazoles | Para-substitution (chloro, fluoro, methoxy) | Enhanced analgesic activity | ijpca.org |

| 4-nitro-3-phenylisoxazoles | Electron-donating or electron-withdrawing groups | Modulation of antibacterial activity | nih.gov |

Influence of the Ethanol (B145695) Chain (Position and Modification) on Molecular Interactions and Activity

The 2-hydroxyethyl group at the C5 position of the isoxazole is a significant feature of the this compound scaffold. This side chain can participate in hydrogen bonding and other polar interactions with biological targets, which can be crucial for binding and subsequent biological response.

While specific studies detailing the modification of the ethanol chain on this particular scaffold are limited, research on related compounds provides valuable insights. For example, the potentiation of the 5-HT3 receptor by ethanol has been shown to involve modulation of presynaptic calcium levels, indicating that the hydroxyl group can play a role in complex biological signaling pathways. nih.gov

Modifications to the ethanol chain, such as altering its length, introducing conformational constraints, or replacing the hydroxyl group with other functional groups, would be expected to have a profound impact on the molecule's activity. These changes could affect the compound's solubility, metabolic stability, and its ability to form key interactions with its biological target.

Rational Design Principles for Optimizing Biological Activity within the Isoxazole Framework

The development of potent and selective therapeutic agents based on the isoxazole framework relies on the principles of rational drug design. This approach integrates structural biology, computational modeling, and synthetic chemistry to create molecules with improved pharmacological profiles. researchgate.net

Key strategies for optimizing the biological activity of isoxazole-based compounds include:

Structure-Based Design: Utilizing the three-dimensional structure of the biological target to design molecules that fit precisely into the active site. This approach allows for the optimization of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, to enhance binding affinity and selectivity.

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for biological activity and using this model as a template for designing new compounds with improved properties.

Bioisosteric Replacement: Substituting key functional groups with other groups that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, replacing a phenyl ring with a bioisosteric heterocycle can alter the molecule's metabolic stability and target interactions.

The systematic application of these principles to the this compound scaffold holds significant promise for the discovery of novel therapeutic agents with enhanced efficacy and selectivity for a range of diseases.

Emerging Trends and Future Directions in 2 3 Phenylisoxazol 5 Yl Ethanol Research

Development of Multi-Targeted Agents Incorporating the Isoxazole (B147169) Scaffold

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer, neurodegenerative disorders, and infectious diseases. This has led to a growing interest in the design of multi-targeted agents that can simultaneously modulate several key pathways involved in the disease process. The isoxazole scaffold is particularly well-suited for this approach due to its ability to serve as a versatile pharmacophore. nih.govresearchgate.net

Researchers are actively exploring the synthesis of hybrid molecules that combine the 2-(3-Phenylisoxazol-5-yl)ethanol core with other pharmacologically active moieties. The goal is to create single chemical entities that can interact with multiple biological targets, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. For instance, isoxazole derivatives have shown the potential to be developed as multi-target antipsychotic agents with affinities for both dopaminergic and serotonergic receptors. nih.gov The inherent chemical tractability of the isoxazole ring facilitates the creation of diverse chemical libraries, which can then be screened for multi-target activity. nih.govnih.gov This strategy holds significant promise for developing more effective treatments for complex diseases.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of isoxazole-based compounds is no exception. nih.govnih.gov These powerful computational tools can analyze vast datasets to identify novel drug targets, predict the biological activity of new compounds, and optimize their pharmacokinetic properties. nih.govnih.govmednexus.org

In the context of this compound research, AI and ML algorithms can be employed for:

Virtual High-Throughput Screening (vHTS): AI models can rapidly screen large virtual libraries of isoxazole analogues to identify those with the highest probability of being active against a specific biological target. nih.govmednexus.org This significantly accelerates the initial stages of drug discovery and reduces the reliance on expensive and time-consuming experimental screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the chemical structure of isoxazole derivatives with their biological activity. springernature.com These models can then be used to design new compounds with enhanced potency and selectivity.

De Novo Drug Design: Generative AI models can design entirely new isoxazole-based molecules with desired pharmacological profiles. springernature.comcrimsonpublishers.com These models learn the underlying principles of molecular design from existing data and can generate novel structures that have never been synthesized before.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical aspect of drug development. springernature.com AI and ML models can be trained to predict these properties for isoxazole derivatives, helping to identify potential liabilities early in the discovery process. springernature.com

The application of AI and ML is poised to significantly streamline the design and development of new therapeutic agents based on the this compound scaffold, making the process more efficient and cost-effective. mednexus.org

Exploration of Novel Bioactive Analogues through Combinatorial Chemistry and High-Throughput Synthesis

Combinatorial chemistry and high-throughput synthesis are powerful technologies that enable the rapid generation of large and diverse libraries of chemical compounds. nih.govnih.gov These approaches are particularly valuable for exploring the chemical space around a promising scaffold like this compound.

By systematically varying the substituents on the phenyl and isoxazole rings, as well as modifying the ethanol (B145695) side chain, researchers can generate vast numbers of novel analogues. These libraries can then be subjected to high-throughput screening to identify compounds with improved biological activity, selectivity, or pharmacokinetic properties.

Several synthetic strategies are amenable to the combinatorial synthesis of isoxazole derivatives. For example, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a versatile method for constructing the isoxazole ring and can be adapted for parallel synthesis. nih.govnih.gov Similarly, the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) offers another efficient route to functionalized isoxazoles. nih.gov The use of solid-phase synthesis techniques can further streamline the process of library generation and purification. nih.govrsc.org The combination of combinatorial chemistry and high-throughput screening provides a powerful engine for the discovery of new bioactive isoxazole analogues with therapeutic potential. nih.govnih.gov

Advanced Methodologies for In-Depth Mechanistic Elucidation of Biological Effects

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound and its analogues, researchers are employing a range of advanced methodologies to unravel their mechanisms of action.

These methodologies include:

X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of a compound bound to its biological target, such as an enzyme or receptor. This information is invaluable for understanding the specific molecular interactions that are responsible for the compound's activity and for guiding the design of more potent and selective analogues.

Cryo-Electron Microscopy (Cryo-EM): For large and complex biological targets that are difficult to crystallize, cryo-EM has emerged as a powerful alternative for structure determination.

Advanced Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to characterize the structure of novel compounds and to study their interactions with biological macromolecules. nih.gov

Cell-Based Assays and 'Omics' Technologies: High-content imaging, transcriptomics, proteomics, and metabolomics provide a global view of the cellular response to a compound, helping to identify the signaling pathways and cellular processes that are affected. For instance, immunofluorescence staining can be used to visualize the effect of a compound on cellular structures like microtubules. nih.gov

Chemical Probes and Activity-Based Protein Profiling (ABPP): These techniques use chemically modified versions of a compound to identify its direct binding partners within the complex environment of a cell.

By integrating data from these diverse experimental approaches, researchers can build a comprehensive picture of how this compound and its derivatives function at the molecular and cellular levels. This detailed mechanistic understanding is essential for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Phenylisoxazol-5-yl)ethanol, and what starting materials are typically involved?

The synthesis often begins with aldehydes and hydroxylamine hydrochloride to form oxime intermediates, followed by cyclization to construct the isoxazole ring. For example, propargyl alcohol and N-chlorosuccinimide (NCS) under Cu(I) catalysis can facilitate heterocycle formation. Purification via column chromatography is critical to isolate the target compound .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) with refinement using SHELX software (e.g., SHELXL) is standard. Key parameters include bond lengths (e.g., C–O = 1.36 Å in the isoxazole ring) and hydrogen-bonding networks. Structural data are deposited in crystallographic databases (e.g., CCDC) .

Q. What spectroscopic techniques are used to validate the purity and structure of this compound?

- 1H/13C NMR : Peaks for the ethanol group (δ ~4.2 ppm for –CH2OH) and aromatic protons (δ ~7.3–7.5 ppm for phenyl).

- LC-MS : Molecular ion peak [M+H]+ at m/z corresponding to the molecular formula (C11H11NO2).

- IR : Stretching vibrations for –OH (~3400 cm⁻¹) and C=N (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound derivatives?

- Catalyst selection : CuSO4·5H2O with L-ascorbic acid enhances regioselectivity in cycloadditions .

- Solvent systems : Dichloromethane (DCM) or THF improves solubility of intermediates.

- Temperature control : Stirring at 308 K minimizes side reactions during NCS-mediated steps .

Q. What strategies are employed to resolve contradictions in biological activity data for isoxazole derivatives?

- Dose-response assays : Establish IC50 values across multiple cell lines (e.g., cancer vs. normal cells).

- Target validation : Use siRNA or CRISPR to confirm interactions with enzymes (e.g., kinases) or receptors.

- Structural analogs : Compare activity of 3-phenyl vs. 3-methyl isoxazole substituents to identify SAR trends .

Q. How is computational modeling integrated into the study of this compound’s mechanism of action?

- Docking studies : Predict binding affinity to targets like dopamine transporters (e.g., using AutoDock Vina).

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity in nucleophilic substitutions .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Polymorphism : Screen solvents (e.g., ethyl acetate/hexane mixtures) to isolate stable polymorphs.

- Twinned crystals : Use SHELXD for structure solution and Olex2 for refinement to resolve ambiguities .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。